
3,6-Dichloro-2-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2-nitrotoluene: is an organic compound with the molecular formula C7H5Cl2NO2 . It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 3,6-dichlorotoluene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-nitrotoluene followed by purification through distillation or recrystallization. The chlorination process is typically carried out in the presence of a catalyst, such as ferric chloride, to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloro-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 3,6-Dichloro-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,6-Dichloro-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
3,6-Dichloro-2-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other substituted toluenes.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-2-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine.
Comparación Con Compuestos Similares
- 2,6-Dichloro-3-nitrotoluene
- 4-Chloro-2-nitrotoluene
- 2,4-Dichloro-1-nitrobenzene
Comparison: 3,6-Dichloro-2-nitrotoluene is unique due to the specific positions of the chlorine atoms and the nitro group on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of two chlorine atoms in the ortho positions relative to the nitro group can affect the compound’s electron density and steric hindrance, making it more or less reactive in certain chemical reactions compared to its isomers.
Propiedades
Fórmula molecular |
C7H5Cl2NO2 |
|---|---|
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
1,4-dichloro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 |
Clave InChI |
AMPPRJDNYPETGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


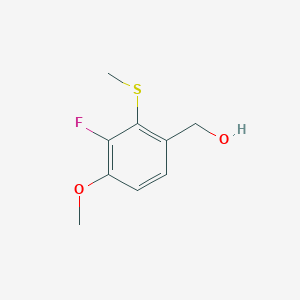
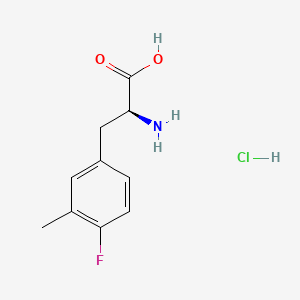

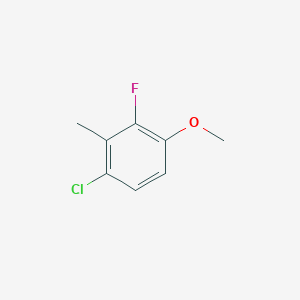
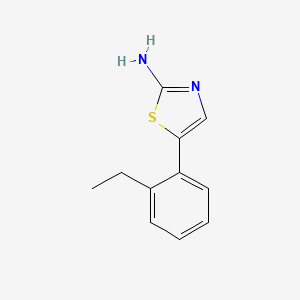
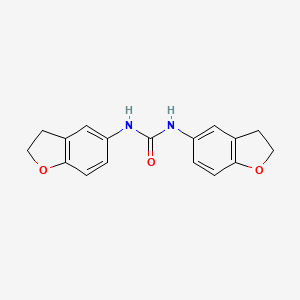

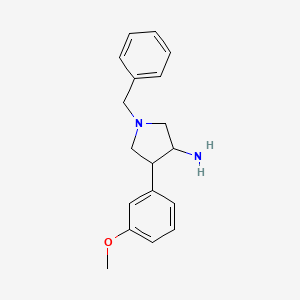



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)

![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)
